3,5-DIMETHOXY-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE
Description
3,5-DIMETHOXY-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE is a benzamide derivative featuring a 3,5-dimethoxy-substituted aromatic ring and a 3-methyl-1,2-oxazole-5-yl group attached via an ethyl linker to the amide nitrogen. The 1,2-oxazole heterocycle contributes to metabolic stability and may modulate pharmacokinetic properties, as oxazole rings are common in drug discovery for their resistance to enzymatic degradation.
Properties
IUPAC Name |
3,5-dimethoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-10-6-12(21-17-10)4-5-16-15(18)11-7-13(19-2)9-14(8-11)20-3/h6-9H,4-5H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVKLQOUPKCCGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,5-DIMETHOXY-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE involves several steps. One common method includes the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(3-methylisoxazol-5-yl)ethylamine to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity.
Chemical Reactions Analysis
3,5-DIMETHOXY-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic strategies.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is being investigated for its potential use in the treatment of neurodegenerative diseases and as an anti-inflammatory agent.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-DIMETHOXY-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it has been shown to inhibit cyclooxygenase-1 (COX-1), which plays a role in inflammation and pain . The compound’s structure allows it to bind to the active site of the enzyme, preventing the formation of pro-inflammatory molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and inferred applications of the target compound with selected analogs:
Key Observations:
- Benzamide Substituents: The target’s 3,5-dimethoxy groups are electron-donating, increasing lipophilicity compared to methyl (e.g., ) or thioether-linked groups (e.g., ). This may enhance membrane permeability but reduce aqueous solubility.
- Heterocycles: The 1,2-oxazole in the target differs from isoxazole (Compound 20) and 1,2,4-oxadiazole (Compound 50). Oxazoles exhibit greater metabolic stability than thiophene (Compound 15) but may have weaker π-π stacking interactions due to reduced aromaticity.
Physicochemical and Pharmacological Implications
- Biological Activity: The oxazole moiety may target kinases or GPCRs, similar to isoxazole-containing inhibitors (Compound 20) . Thiophene derivatives (Compound 15) often exhibit antiviral activity via protease inhibition.
- Stability: Ethyl linkers avoid sulfur-related metabolic liabilities seen in thioether analogs, suggesting improved in vivo stability for the target compound.
Biological Activity
3,5-Dimethoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide is a compound belonging to the benzamide class, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 372.44 g/mol
- SMILES Notation : COc1ccc(cc1OC)C(=O)NCCc1nc(oc1C)-c1cccs1
This structure indicates the presence of methoxy groups and an oxazole ring that may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : This compound has been studied for its inhibitory effects on several enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In vitro studies have shown IC values indicating potent inhibition:
- Cell Proliferation Inhibition : Research indicates that this compound can inhibit cell proliferation in cancer cell lines by targeting specific pathways involved in tumor growth and survival .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
| Activity | IC | Reference |
|---|---|---|
| AChE Inhibition | 1.57 μM | |
| BuChE Inhibition | 2.85 μM | |
| Cytotoxicity in Cancer Cells | 30 - 55 nM | |
| RET Kinase Inhibition | Moderate to High |
Case Studies
Several studies have investigated the effects of benzamide derivatives similar to this compound:
- Cancer Therapy : A study evaluated a series of benzamide derivatives as inhibitors of RET kinase, showing that compounds with similar structures exhibited significant anti-proliferative effects against RET-driven cancers. The findings suggest that modifications in the benzamide structure could enhance potency against specific cancer types .
- Neuroprotective Effects : Research on related compounds has demonstrated neuroprotective properties through the inhibition of cholinesterases, which are implicated in neurodegenerative diseases such as Alzheimer’s. The dual inhibition profile of AChE and BuChE suggests potential therapeutic applications for cognitive disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
